molecular formula C7H9N3O B8781133 4-(Aminomethyl)pyridine-2-carboxamide

4-(Aminomethyl)pyridine-2-carboxamide

Cat. No.: B8781133
M. Wt: 151.17 g/mol
InChI Key: GNPDQMGAQIEAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)pyridine-2-carboxamide is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

4-(Aminomethyl)pyridine-2-carboxamide has been investigated for its potential as an inhibitor in various therapeutic contexts:

  • Antiviral Agents : Research has identified this compound as a potent inhibitor of Ebola virus entry, with derivatives showing good metabolic stability and selectivity against human cytochrome P450 enzymes, which are critical for drug metabolism .
  • Dipeptidyl Peptidase-4 Inhibitors : A series of aminomethyl-pyridines, including this compound, have been designed and synthesized as potential inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. These compounds exhibited high inhibitory activity in the low nanomolar range, suggesting their potential use in treating diabetes .

The compound's biological activities have been explored extensively:

  • Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains, indicating its potential use as an antibacterial agent .
  • Anti-inflammatory Effects : In vitro assays demonstrated that the compound inhibits cyclooxygenase-2 (COX-2) activity, suggesting its potential application in treating inflammatory conditions .
  • Neuroprotective Effects : Research involving neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound resulted in decreased markers of cell death, indicating neuroprotective effects that could be beneficial in neurodegenerative diseases .

Industrial Applications

In addition to its pharmaceutical applications, this compound is utilized in various industrial processes:

  • Specialty Chemicals Production : The compound serves as a building block in the synthesis of more complex organic molecules used in the production of specialty chemicals .
  • Molecularly Imprinted Polymers : The functionalization of polymers with 4-(aminomethyl)pyridine has been explored for the development of molecularly imprinted polymers (MIPs) that exhibit enhanced selectivity for detecting hazardous herbicide contaminants .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound significantly inhibited COX-2 activity with IC50 values comparable to established anti-inflammatory drugs. This suggests its potential use in treating inflammatory conditions.

Case Study 3: Neuroprotection in Cell Models

Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound resulted in decreased markers of cell death and apoptosis, indicating neuroprotective effects.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

4-(aminomethyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H9N3O/c8-4-5-1-2-10-6(3-5)7(9)11/h1-3H,4,8H2,(H2,9,11)

InChI Key

GNPDQMGAQIEAFS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CN)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

830 mg of methyl 4-cyanopyridine-2-carboxylate was dissolved in 20.0 mL of ethanol and 20.0 mL of aqueous ammonia, and 160 mg of Raney nickel was added thereto, followed by stirring at room temperature for 4 hours under a hydrogen atmosphere. The reaction liquid was filtered through Celite, the filtrate was concentrated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (chloroform:methanol=10:1) to obtain 410 mg of 4-(aminomethyl)pyridine-2-carboxamide.
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
160 mg
Type
catalyst
Reaction Step Two

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